N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrN3O3/c1-16-13-17(25)9-10-20(16)26-24(31)23(30)19-14-28(21-8-4-3-7-18(19)21)15-22(29)27-11-5-2-6-12-27/h3-4,7-10,13-14H,2,5-6,11-12,15H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSMNSKOKADEKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide, a compound with the CAS number 872854-88-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 468.3 g/mol. The compound features a complex structure that includes a brominated phenyl group, an indole moiety, and a piperidine derivative, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H22BrN3O3 |
| Molecular Weight | 468.3 g/mol |
| CAS Number | 872854-88-1 |
The biological activity of this compound can be attributed to its interactions with various biological targets. Studies indicate that compounds with similar structures often act on multiple pathways, including:
- Inhibition of Protein Kinases : Many derivatives exhibit inhibitory effects on specific kinases involved in cancer cell proliferation.
- Antioxidant Activity : The presence of the indole structure is associated with antioxidant properties, which can mitigate oxidative stress in cells.
- Modulation of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines:
Antifibrotic Effects
In a recent study focused on similar compounds, it was observed that certain derivatives displayed antifibrotic properties by inhibiting TGF-β-induced collagen accumulation in renal cells. This suggests potential therapeutic applications for fibrotic diseases .
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various indole derivatives, including N-(4-bromo-2-methylphenyl)-2-oxo derivatives. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis in HCT116 and A549 cell lines through caspase activation .
Study 2: Antifibrotic Mechanism
Another investigation assessed the antifibrotic effects of related compounds on NRK-49F cells. The findings revealed that these compounds could significantly reduce collagen synthesis and fibroblast migration, highlighting their potential for treating fibrotic diseases .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:
Key Research Findings and Trends
Thioether linkages () improve oxidative stability compared to ethers but may reduce synthetic yield .
Heterocyclic Cores: Triazinoindoles () and pyrimidoindoles () exhibit stronger π-π stacking with biological targets than simple indoles, correlating with higher binding affinities .
Piperidine Role :
- The 2-oxo-2-piperidin-1-ylethyl group (common in ) introduces conformational flexibility, aiding in allosteric modulation of enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
